An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Bromo-5-fluoro-2-methoxyaniline HCl
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-Bromo-5-fluoro-2-methoxyaniline HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-fluoro-2-methoxyaniline hydrochloride is a substituted aniline derivative of interest in medicinal chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 3-Bromo-5-fluoro-2-methoxyaniline HCl, offering insights into the influence of its substituent pattern on the chemical shifts and coupling constants. Understanding these spectral features is crucial for researchers working with this and structurally related compounds.
The electronic environment of each nucleus in 3-Bromo-5-fluoro-2-methoxyaniline HCl is uniquely influenced by the interplay of electron-donating and electron-withdrawing groups on the aromatic ring. The methoxy (-OCH₃) and amino (-NH₂) groups are typically electron-donating through resonance, while the bromine (-Br) and fluorine (-F) atoms are electron-withdrawing through induction but can also exhibit some electron-donating resonance effects.[1] Crucially, in the hydrochloride salt form, the protonation of the amino group to an ammonium group (-NH₃⁺) profoundly alters its electronic character, transforming it into a potent electron-withdrawing group.[2] This transformation significantly impacts the chemical shifts of the aromatic protons and carbons.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 3-Bromo-5-fluoro-2-methoxyaniline HCl is predicted to show distinct signals for the methoxy protons, the aromatic protons, and the ammonium protons. The chemical shifts are influenced by the electronic effects of the substituents and the solvent used.[3][4]
Table 1: Predicted ¹H NMR Chemical Shifts for 3-Bromo-5-fluoro-2-methoxyaniline HCl
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| -OCH₃ | 3.9 - 4.1 | Singlet (s) | N/A | The methoxy group protons are expected to appear as a singlet in this range, typical for an aromatic methoxy group.[5] |
| Ar-H4 | 7.0 - 7.2 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz | This proton is ortho to the bromine and meta to the fluorine. The primary coupling will be with the fluorine atom. |
| Ar-H6 | 6.8 - 7.0 | Doublet of doublets (dd) | ⁴J(H-F) ≈ 4-6 Hz, ⁴J(H-H) ≈ 2-3 Hz | This proton is ortho to the fluorine and meta to the bromine. It will exhibit a smaller coupling to fluorine. |
| -NH₃⁺ | 8.0 - 9.0 (exchangeable) | Broad singlet (br s) | N/A | The ammonium protons are acidic and may exchange with residual water in the solvent, leading to a broad signal. Its downfield shift is due to the positive charge. |
Note: Predicted chemical shifts are relative to TMS and can vary depending on the solvent and concentration.[6]
The aromatic region will display two distinct signals for the two aromatic protons. The proton at position 4 (H4) is expected to be downfield compared to the proton at position 6 (H6) due to the deshielding effect of the adjacent bromine atom. Both aromatic protons will be split into a doublet of doublets due to coupling with the fluorine atom and with each other. The magnitude of the fluorine-proton coupling constant (JHF) depends on the number of bonds separating the nuclei, with ortho coupling being the largest, followed by meta, and then para.[7][8]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.[9] The protonation of the amino group will cause a general downfield shift for the aromatic carbons due to its electron-withdrawing nature.
Table 2: Predicted ¹³C NMR Chemical Shifts for 3-Bromo-5-fluoro-2-methoxyaniline HCl
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| -OCH₃ | 56 - 62 | Typical range for an aromatic methoxy carbon.[10] |
| C1 (-NH₃⁺) | 135 - 140 | The carbon attached to the electron-withdrawing ammonium group will be significantly deshielded. |
| C2 (-OCH₃) | 150 - 155 | The carbon bearing the methoxy group is expected to be downfield. |
| C3 (-Br) | 110 - 115 | The carbon attached to bromine will be shielded relative to an unsubstituted carbon. |
| C4 | 120 - 125 | This carbon is influenced by the adjacent bromine and the meta fluorine. |
| C5 (-F) | 158 - 163 (d, ¹J(C-F) ≈ 240-250 Hz) | The carbon directly bonded to fluorine will show a large one-bond coupling constant and will be significantly downfield. |
| C6 | 115 - 120 (d, ²J(C-F) ≈ 20-25 Hz) | This carbon will exhibit a smaller two-bond coupling to fluorine. |
Note: Predicted chemical shifts are relative to TMS and can vary depending on the solvent and concentration.[11]
A key feature of the ¹³C NMR spectrum will be the large one-bond coupling constant for the carbon directly attached to the fluorine atom (C5). The other aromatic carbons will also show smaller couplings to the fluorine atom, which can aid in their assignment.
Experimental Protocol for NMR Data Acquisition
Acquiring high-quality NMR spectra is essential for accurate structural analysis. The following is a generalized protocol for obtaining ¹H and ¹³C NMR spectra of 3-Bromo-5-fluoro-2-methoxyaniline HCl.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of 3-Bromo-5-fluoro-2-methoxyaniline HCl.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or Methanol-d₄). The choice of solvent is critical as it can influence chemical shifts.[4]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Number of Scans: 16 to 64 scans are typically sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): A range of approximately 12-16 ppm is generally adequate.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm or the residual solvent peak.
3. ¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on a Bruker spectrometer) is used to simplify the spectrum and enhance sensitivity.
-
Number of Scans: A larger number of scans (e.g., 1024 to 4096 or more) is required due to the low natural abundance of the ¹³C isotope.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): A spectral width of around 220-250 ppm is standard for organic molecules.
-
Reference: TMS at 0.00 ppm or the solvent carbon signals.
Visualization of Key NMR Interactions
The following diagrams illustrate the structure of 3-Bromo-5-fluoro-2-methoxyaniline HCl and the key through-bond couplings that are expected to be observed in the NMR spectra.
Caption: Illustration of the expected one- and two-bond carbon-fluorine couplings and the three- and four-bond proton-fluorine couplings.
Conclusion
This technical guide provides a comprehensive prediction and interpretation of the ¹H and ¹³C NMR spectra of 3-Bromo-5-fluoro-2-methoxyaniline HCl. By understanding the influence of the various substituents, particularly the effect of the protonated amino group, researchers can confidently assign the spectral features of this molecule and related structures. The provided experimental protocol offers a solid foundation for obtaining high-quality NMR data, which is paramount for unambiguous structural confirmation and purity assessment in a drug development and scientific research setting.
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